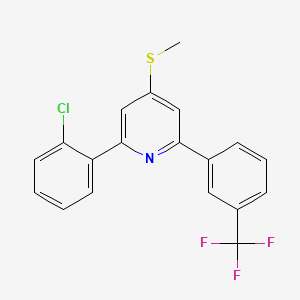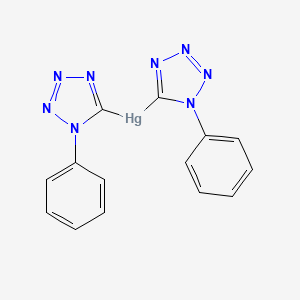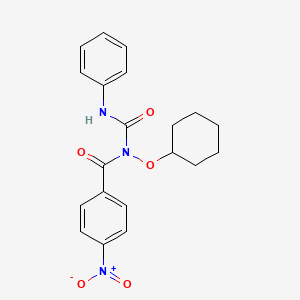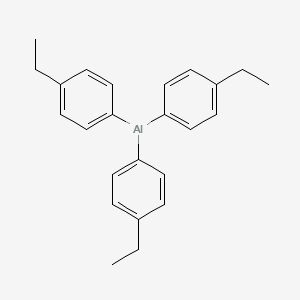
Phosphine, (1,3-dioxan-2-ylmethyl)diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine, (1,3-dioxan-2-ylmethyl)diphenyl- is an organophosphorus compound characterized by the presence of a phosphine group attached to a 1,3-dioxane ring and two phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of phosphine, (1,3-dioxan-2-ylmethyl)diphenyl- typically involves the reaction of diphenylphosphine with a suitable 1,3-dioxane derivative. One common method is the reaction of diphenylphosphine with 1,3-dioxan-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Phosphine, (1,3-dioxan-2-ylmethyl)diphenyl- can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Addition: The compound can add to electrophilic double bonds, such as alkenes and alkynes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used in substitution reactions.
Addition: Electrophilic alkenes and alkynes can be used as substrates in addition reactions.
Major Products Formed:
Oxidation: Phosphine oxide derivatives.
Substitution: Alkylated or acylated phosphine derivatives.
Addition: Phosphine adducts with electrophilic alkenes or alkynes.
Aplicaciones Científicas De Investigación
Phosphine, (1,3-dioxan-2-ylmethyl)diphenyl- has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of phosphine, (1,3-dioxan-2-ylmethyl)diphenyl- involves its ability to act as a nucleophile due to the presence of the phosphine group. The compound can coordinate with transition metals, forming complexes that facilitate various catalytic processes. The 1,3-dioxane ring provides steric and electronic effects that can influence the reactivity and selectivity of the compound in chemical reactions.
Similar Compounds:
Diphenylphosphine: Lacks the 1,3-dioxane ring, making it less sterically hindered.
Triphenylphosphine: Contains three phenyl groups, providing different steric and electronic properties.
1,3-Dioxane Derivatives: Compounds with similar ring structures but different substituents.
Uniqueness: Phosphine, (1,3-dioxan-2-ylmethyl)diphenyl- is unique due to the combination of the phosphine group and the 1,3-dioxane ring. This combination provides distinct steric and electronic properties, making it a valuable compound in catalysis and organic synthesis.
Propiedades
| 121194-82-9 | |
Fórmula molecular |
C17H19O2P |
Peso molecular |
286.30 g/mol |
Nombre IUPAC |
1,3-dioxan-2-ylmethyl(diphenyl)phosphane |
InChI |
InChI=1S/C17H19O2P/c1-3-8-15(9-4-1)20(16-10-5-2-6-11-16)14-17-18-12-7-13-19-17/h1-6,8-11,17H,7,12-14H2 |
Clave InChI |
ODCTVPUILVKQQL-UHFFFAOYSA-N |
SMILES canónico |
C1COC(OC1)CP(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3-Cyano-4,6-diphenyl-1,4-dihydropyridin-2-yl)sulfanyl]acetamide](/img/structure/B14303372.png)


![6-Methyl-5,6,7,8-tetrahydro-4H-[1,3]oxazolo[4,5-d]azepin-2-amine](/img/structure/B14303401.png)
![2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate](/img/structure/B14303407.png)


![2-[(Phenylselanyl)methyl]octahydro-1-benzofuran](/img/structure/B14303438.png)

![2-Ethoxy-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14303453.png)
